Cas no 24801-79-4 (N-(2-cyanoethyl)prop-2-enamide)

N-(2-cyanoethyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-(2-cyanoethyl)prop-2-enamide
- DTXSID90473668
- 2-Propenamide, N-(2-cyanoethyl)-
- DTXCID80424482
- 24801-79-4
- SCHEMBL413448
-
- MDL: MFCD12093511
- インチ: InChI=1S/C6H8N2O/c1-2-6(9)8-5-3-4-7/h2H,1,3,5H2,(H,8,9)
- InChIKey: FTJXXXSSRCHQKC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 124.063662883Da
- どういたいしつりょう: 124.063662883Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 52.9Ų
N-(2-cyanoethyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267406-5.0g |
N-(2-cyanoethyl)prop-2-enamide |
24801-79-4 | 5.0g |
$1939.0 | 2023-03-01 | ||
Enamine | EN300-267406-2.5g |
N-(2-cyanoethyl)prop-2-enamide |
24801-79-4 | 2.5g |
$1531.0 | 2023-09-11 | ||
Enamine | EN300-267406-10.0g |
N-(2-cyanoethyl)prop-2-enamide |
24801-79-4 | 10.0g |
$2438.0 | 2023-03-01 | ||
Enamine | EN300-267406-1g |
N-(2-cyanoethyl)prop-2-enamide |
24801-79-4 | 1g |
$739.0 | 2023-09-11 | ||
Enamine | EN300-267406-1.0g |
N-(2-cyanoethyl)prop-2-enamide |
24801-79-4 | 1.0g |
$739.0 | 2023-03-01 | ||
Enamine | EN300-267406-5g |
N-(2-cyanoethyl)prop-2-enamide |
24801-79-4 | 5g |
$1939.0 | 2023-09-11 | ||
Enamine | EN300-267406-10g |
N-(2-cyanoethyl)prop-2-enamide |
24801-79-4 | 10g |
$2438.0 | 2023-09-11 |
N-(2-cyanoethyl)prop-2-enamide 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
N-(2-cyanoethyl)prop-2-enamideに関する追加情報
Research Brief on N-(2-cyanoethyl)prop-2-enamide (CAS: 24801-79-4) in Chemical Biology and Pharmaceutical Applications
N-(2-cyanoethyl)prop-2-enamide (CAS: 24801-79-4) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This acrylamide derivative, characterized by its cyanoethyl functional group, serves as a versatile intermediate in organic synthesis and drug development. Recent studies have explored its potential in polymer chemistry, medicinal chemistry, and bioconjugation techniques, owing to its unique reactivity profile and structural features.
In polymer science, 24801-79-4 has been investigated as a monomer for creating functionalized polyacrylamides with tailored properties. A 2023 study published in the Journal of Polymer Science demonstrated its utility in creating temperature-responsive hydrogels when copolymerized with N-isopropylacrylamide. The cyanoethyl group was found to significantly influence the lower critical solution temperature (LCST) of the resulting polymers, suggesting potential applications in drug delivery systems where precise temperature-triggered release is desired.
Pharmaceutical research has focused on the compound's role as a building block for novel therapeutic agents. A recent patent application (WO2023187562) disclosed its use in synthesizing kinase inhibitors, where the acrylamide moiety serves as a Michael acceptor for covalent binding to target proteins. The electron-withdrawing cyanoethyl group was shown to enhance the reactivity of the conjugated double bond, making it particularly effective for irreversible inhibition of specific oncogenic kinases.
In bioconjugation chemistry, N-(2-cyanoethyl)prop-2-enamide has emerged as a valuable tool for protein modification. A 2024 publication in Bioconjugate Chemistry reported its successful application in creating stable protein-polymer conjugates through thiol-ene click chemistry. The researchers noted that the cyanoethyl group improved aqueous solubility of the intermediate while maintaining sufficient reactivity for efficient conjugation to cysteine residues.
The compound's safety profile has also been a subject of recent investigation. Toxicological studies conducted in 2023 (Regulatory Toxicology and Pharmacology, 142:105423) established an occupational exposure limit of 0.5 mg/m³ for 24801-79-4, based on its moderate acute toxicity and low bioaccumulation potential. These findings have important implications for its handling in industrial and laboratory settings.
Looking forward, the unique properties of N-(2-cyanoethyl)prop-2-enamide position it as a promising candidate for further development in multiple areas. Current research directions include exploring its use in stimuli-responsive biomaterials, targeted covalent inhibitors, and as a linker in antibody-drug conjugates. The compound's dual functionality (acrylamide and nitrile groups) provides multiple handles for further chemical modification, making it particularly valuable for structure-activity relationship studies in drug discovery.
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